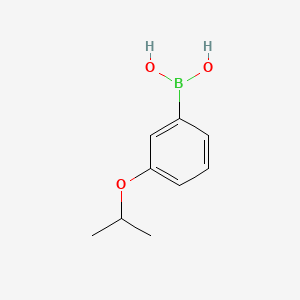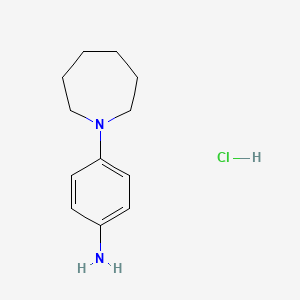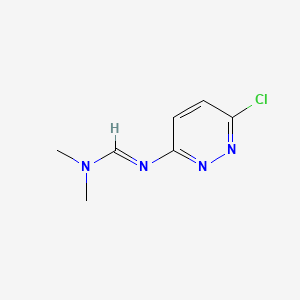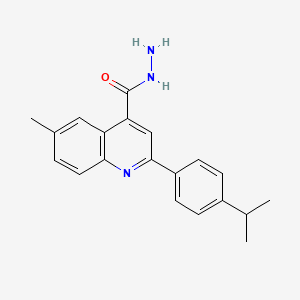
3-Isopropoxyphenylboronic acid
Übersicht
Beschreibung
3-Isopropoxyphenylboronic acid is a chemical compound with the molecular formula C9H13BO3 . It is an off-white solid and is used as a reactant for the synthesis of heteroaryl benzylureas with glycogen synthase kinase 3 (GSK-3) inhibitory activity, modulators of survival motor neuron (SMN) protein, and inhibitors of cholesteryl ester transfer protein (CETP) .
Molecular Structure Analysis
The molecular structure of 3-Isopropoxyphenylboronic acid consists of 9 carbon atoms, 13 hydrogen atoms, 1 boron atom, and 3 oxygen atoms . The molecular weight of the compound is 180.01 .
Chemical Reactions Analysis
3-Isopropoxyphenylboronic acid is used as a reactant in the synthesis of various compounds. It has been used in the synthesis of heteroaryl benzylureas with GSK-3 inhibitory activity, modulators of SMN protein, and inhibitors of CETP .
Physical And Chemical Properties Analysis
3-Isopropoxyphenylboronic acid is a solid at 20°C . It has a melting point of 81°C and a boiling point of 199°C . The compound is soluble in methanol . It has a density of 1.1 g/cm³ and a molar refractivity of 50 Å .
Wissenschaftliche Forschungsanwendungen
- Field: Chemistry
- Application: Boronic acids, including 3-Isopropoxyphenylboronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Method: The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results: The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
- Field: Material Science
- Application: Crystals of a boronate ester, which includes 3-Isopropoxyphenylboronic acid, encompass many of the elastic and plastic mechanical properties of polymers such as bending, twisting, coiling, and highly efficient self-healing of up to 67%, while they maintain their long-range structural order .
- Method: The approach utilizes the concept of dynamic covalent chemistry and proves it can be applied towards ordered materials .
- Results: This work expands our current understanding of the properties of crystalline molecular materials, and it could have implications towards the development of mechanically robust organic crystals that are capable of self-repair for durable all-organic electronics and soft robotics .
Sensing Applications
Self-healing Materials
- Field: Biochemistry
- Application: 3-Isopropoxyphenylboronic acid is used in the synthesis of modulators of survival motor neuron (SMN) protein .
- Field: Biochemistry
- Application: 3-Isopropoxyphenylboronic acid is used in the synthesis of inhibitors of cholesteryl ester transfer protein (CETP) .
Modulators of Survival Motor Neuron (SMN) Protein
Inhibitors of Cholesteryl Ester Transfer Protein (CETP)
Selective Sphingosine-1-Phosphate Receptor Subtype-1 Agonists
- Field: Biochemistry
- Application: 3-Isopropoxyphenylboronic acid is used in the synthesis of heteroaryl benzylureas with glycogen synthase kinase 3 (GSK-3) inhibitory activity .
Heteroaryl Benzylureas with Glycogen Synthase Kinase 3 (GSK-3) Inhibitory Activity
Cytotoxic Open Lactone Analogs of Lamellarin D
Safety And Hazards
3-Isopropoxyphenylboronic acid is classified as a skin irritant and can cause serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. In case of contact with skin or eyes, it is advised to wash with plenty of water .
Zukünftige Richtungen
Boronic acids and their derivatives, such as 3-Isopropoxyphenylboronic acid, have been utilized to create self-healing polymers and hydrogels . This suggests potential future directions in the development of mechanically robust organic crystals that are capable of self-repair for durable all-organic electronics and soft robotics .
Eigenschaften
IUPAC Name |
(3-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZVUHVNTYDSOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408157 | |
| Record name | 3-Isopropoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxyphenylboronic acid | |
CAS RN |
216485-86-8 | |
| Record name | 3-Isopropoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Isopropoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride](/img/structure/B1310361.png)

![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)
![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)


![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)





![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)